ethyl 4-benzoyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-benzoyl-1H-pyrrole-2-carboxylate typically involves the condensation of 4-benzoyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst . The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ester. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl-substituted carboxylic acids, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-benzoyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The pyrrole ring can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formylpyrrole-2-carboxylate: A similar compound with a formyl group instead of a benzoyl group.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Another pyrrole derivative with different substituents.
Uniqueness
Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 4-benzoyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)12-8-11(9-15-12)13(16)10-6-4-3-5-7-10/h3-9,15H,2H2,1H3 |
InChI Key |
AKGPFUFYYZPTQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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